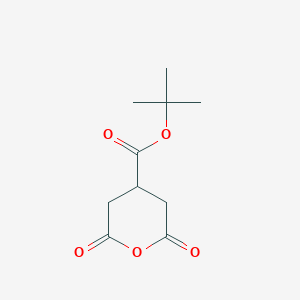
Tert-butyl 2,6-dioxooxane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,6-dioxooxane-4-carboxylate is a white to pale yellow crystalline powder . Its chemical formula is C10H14O5, and its molecular weight is 214.22 g/mol . It is also known as tert-butyl 2,6-dioxotetrahydro-2H-pyran-4-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound consists of a dioxooxane ring with a tert-butyl group attached to one of the oxygen atoms. The IUPAC name reflects its tetrahydro-2H-pyran-4-carboxylate structure .Aplicaciones Científicas De Investigación
Metal-Free C3-Alkoxycarbonylation
A study demonstrates the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates, employing tert-butyl carbazate as the coupling reagent. This process is notable for its eco-friendliness and efficiency in synthesizing various quinoxaline-3-carbonyl compounds under mild conditions, highlighting its utility in large-scale syntheses and the versatility of tert-butyl-based reagents in organic synthesis (Xie et al., 2019).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates have been identified as versatile building blocks, facilitating nucleophilic substitutions and radical reactions. These reactions enable modifications to the benzene ring under mild conditions, showcasing the reagent's adaptability in creating complex molecular structures (Jasch et al., 2012).
Development of Triazine-Based tert-Butylating Reagent
The creation of a new tert-butylating reagent, TriAT-tBu, for the tert-butylation of alcohols and carboxylic acids, offers a significant advancement in the synthesis of tert-butyl ethers and esters. This development emphasizes the importance of tert-butyl groups in modifying the physical and chemical properties of molecules (Yamada et al., 2016).
Synthesis of Enantiopure Derivatives
Research into tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives demonstrates the critical role of tert-butyl derivatives in stereocontrolled synthesis. This work underscores the utility of such compounds in preparing molecules with specific chirality, essential for pharmaceutical applications (Marin et al., 2004).
Dendritic Macromolecules Synthesis
The synthesis of phenylacetylene dendrimers with tert-butyl esters highlights the use of tert-butyl derivatives in creating dendritic macromolecules with specific solubility characteristics. This research points to the potential of tert-butyl derivatives in materials science, particularly in designing new polymeric materials (Pesak et al., 1997).
Propiedades
IUPAC Name |
tert-butyl 2,6-dioxooxane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-10(2,3)15-9(13)6-4-7(11)14-8(12)5-6/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLQOSLKSMDPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)OC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

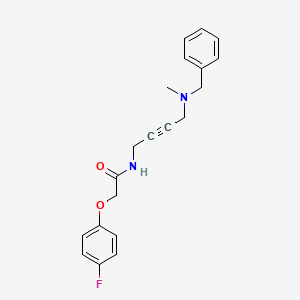
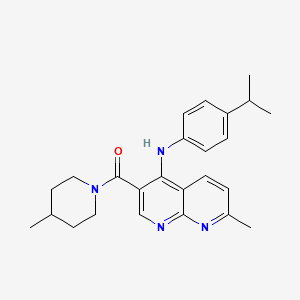

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
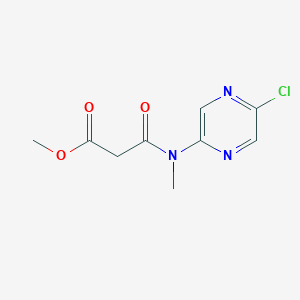
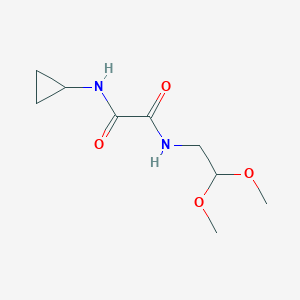
![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)
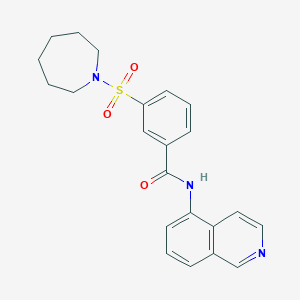
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)
![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)
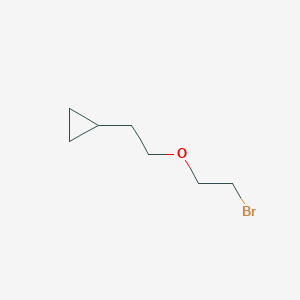
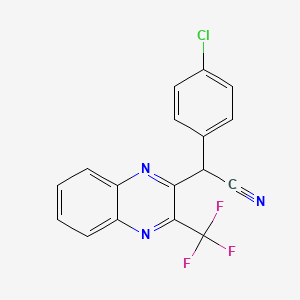
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2768133.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)